molecular formula C5H6N2S B1583735 2-Mercaptomethylpyrazine CAS No. 59021-02-2

2-Mercaptomethylpyrazine

Cat. No. B1583735
CAS RN: 59021-02-2
M. Wt: 126.18 g/mol
InChI Key: VQFGDOHENLRPFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Mercaptomethylpyrazine involves the addition of chloromethylpyrazine to sodium hydrogen sulfide .


Molecular Structure Analysis

The molecular weight of 2-Mercaptomethylpyrazine is 126.18 . The CAS number is 59021-02-2 .


Physical And Chemical Properties Analysis

2-Mercaptomethylpyrazine has a predicted boiling point of 224.8±25.0 °C and a predicted density of 1.187±0.06 g/cm3 . It has a pKa value of 8.73±0.25 (Predicted) .

Scientific Research Applications

  • Biodevices

    • Field : Biodevices
    • Application : 2-Mercaptomethylpyrazine, also known as 2-methacryloyloxyethyl phosphorylcholine (MPC), is used in the creation of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .
    • Method : MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces .
    • Results : This special surface structure has a unique capacity to prevent nonspecific protein adsorption (NPA), and thus biofouling by the adsorption of biomolecules, cells, and other biological entities .
  • Food Industry

    • Field : Food Industry
    • Application : 2-Mercaptomethylpyrazine is used as a flavoring agent .
    • Method : The specific methods of application in the food industry are not detailed in the source .
    • Results : The specific results or outcomes of its use in the food industry are not detailed in the source .
  • Petroleum Industry

    • Field : Petroleum Industry
    • Application : 2-Mercaptomethylpyrazine, also known as 2-MBI, is used in the petroleum industry .
    • Method : The specific methods of application in the petroleum industry are not detailed in the source .
    • Results : The specific results or outcomes of its use in the petroleum industry are not detailed in the source .
  • Flavoring Agent

    • Field : Food Industry
    • Application : 2-Mercaptomethylpyrazine is used as a flavoring agent, providing a savory flavor profile .
    • Method : The specific methods of application in the food industry are not detailed in the source .
    • Results : The specific results or outcomes of its use in the food industry are not detailed in the source .
  • Chemical Synthesis

    • Field : Chemical Industry
    • Application : 2-Mercaptomethylpyrazine is used in chemical synthesis .
    • Method : The specific methods of application in chemical synthesis are not detailed in the source .
    • Results : The specific results or outcomes of its use in chemical synthesis are not detailed in the source .
  • Pharmaceutical Industry
    • Field : Pharmaceutical Industry
    • Application : 2-Mercaptomethylpyrazine is used in the pharmaceutical industry .
    • Method : The specific methods of application in the pharmaceutical industry are not detailed in the source .
    • Results : The specific results or outcomes of its use in the pharmaceutical industry are not detailed in the source .

Safety And Hazards

2-Mercaptomethylpyrazine has been assigned the GHS07 safety symbol, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

pyrazin-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFGDOHENLRPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069302
Record name Pyrazinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow liquid with a roasted, meat-like odour
Record name 2-(Mercaptomethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

44.00 to 45.00 °C. @ 0.07 mm Hg
Record name Pyrazinemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-(Mercaptomethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.148-1.156
Record name 2-(Mercaptomethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/845/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Mercaptomethylpyrazine

CAS RN

59021-02-2
Record name Pyrazinemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59021-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercaptomethyl pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazinemethanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-MERCAPTOMETHYLPYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(MERCAPTOMETHYL)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUV3XV379F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrazinemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptomethylpyrazine
Reactant of Route 2
2-Mercaptomethylpyrazine
Reactant of Route 3
2-Mercaptomethylpyrazine
Reactant of Route 4
2-Mercaptomethylpyrazine
Reactant of Route 5
2-Mercaptomethylpyrazine
Reactant of Route 6
2-Mercaptomethylpyrazine

Citations

For This Compound
6
Citations
B Remberg, A Nikiforov, G Buchbauer - Fresenius' journal of analytical …, 1994 - Springer
The application of Principal Component Analysis (PCA) on MS- and IR-spectra of 77 substances from a test data set, belonging to 5 different classes of heterocyclic components (…
Number of citations: 2 link.springer.com
C Daily - 2012 - oaktrust.library.tamu.edu
One of the largest problems in the Texas wine industry is a sensory flaw due to methoxypyrazines (MP). A precise method or material for the remediation of excessive levels of MP in …
Number of citations: 0 oaktrust.library.tamu.edu
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
… 3262 cyclopentanethiol 3282 ethyl thioacetate 2439 furfuryl mercaptan 3310 methyl thiobutyrate 3232 2-pyridinemethanethiol 3385 propyl thioacetate 3299 2-mercaptomethylpyrazine …
Number of citations: 10 books.google.com
KWH Young, B Danielewska-Nikiel, IC Munro - Food and chemical …, 2006 - Elsevier
Realistic estimates of intake are essential for risk assessments of flavouring agents, since substantial over or underestimations introduce inaccuracies into such evaluations. The …
Number of citations: 24 www.sciencedirect.com
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1976 - Taylor & Francis

Thiols represent another class of sulfur‐containing compounds that have been associated with food flavor. It is the purpose of this review to summarize the food systems and specific …

Number of citations: 60 www.tandfonline.com
L Schutte, R Teranishi - Critical Reviews in Food Science & …, 1974 - Taylor & Francis
Sulfur‐containing volatiles contribute to the flavor of many food products because of their high volatility and their strong odor. Understanding of their formation from natural precursors is …
Number of citations: 175 www.tandfonline.com

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